molecular formula C19H23NO3 B1667600 Armepavine CAS No. 5884-67-3

Armepavine

Cat. No.: B1667600
CAS No.: 5884-67-3
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-UHFFFAOYSA-N
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Description

Armepavine (C₁₉H₂₃NO₃; CAS 524-20-9) is a benzylisoquinoline alkaloid (BIA) predominantly isolated from Nelumbo nucifera (sacred lotus). It exhibits a molecular weight of 313.39 g/mol and is characterized by its tetracyclic structure, featuring a benzyl group attached to an isoquinoline backbone . This compound is biosynthesized via O-methylation of N-methylcoclaurine by the enzyme NnOMT5, a key step in the BIA pathway .

Pharmacologically, this compound demonstrates potent anti-inflammatory and immunomodulatory properties. It inhibits TNF-α-induced activation of NF-κB and MAPK signaling pathways, suppressing pro-inflammatory cytokines (e.g., iNOS, TIMP-1) and fibrosis markers (e.g., α-SMA, procollagen type I) in hepatic stellate cells . In vivo studies highlight its efficacy in reducing hepatic fibrosis in rats, outperforming silymarin (a milk thistle derivative) in attenuating metabolic parameters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955773
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5884-67-3, 524-20-9, 3423-14-1
Record name Armepavine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673
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Record name Armepavine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381
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Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction forms the THIQ core via cyclization of phenolic amides using phosphorus oxychloride (POCl₃). A representative synthesis involves:

Step 1 : Protection of 4-hydroxyphenylacetic acid with acetyl chloride in anhydrous tetrahydrofuran (THF) at 0–10°C, yielding the acetylated intermediate (85–90% purity).
Step 2 : Amide formation by reacting the protected acid with benzylamine in acetonitrile under reflux (78°C, 6 hours).
Step 3 : Cyclization with POCl₃ (1.1 eq) in toluene at 70°C for 2 hours, achieving 90–98% conversion to 3,4-dihydroisoquinoline.
Step 4 : Deprotection using aqueous NaOH (pH 14) followed by acidification to pH 5, yielding this compound in 85–90% overall yield.

Key Optimization : Azeotropic distillation of toluene-POCl₃ mixtures enhances cyclization efficiency by removing residual moisture.

Electrochemical Synthesis

A 10-step electrochemical route starting from methyl 4-hydroxyphenylacetate has been developed:

  • Electrochemical Bromination : Tetrabutylammonium chloride (TBAC) mediates bromination in acetonitrile-water (4:1) at −10°C.
  • Grignard Addition : Phenylmagnesium bromide reacts with the brominated intermediate to form a secondary alcohol.
  • Pomeranz-Fritsch Cyclization : The alcohol undergoes cyclization in sulfuric acid-methanol (1:3) at 0°C, forming the THIQ skeleton.
  • Reductive Amination : Sodium borohydride reduces the imine intermediate in methanol, yielding racemic this compound (purity >95%).

This method avoids toxic POCl₃ but requires specialized electrochemical equipment, limiting industrial adoption.

Palladium-Catalyzed Arylation

Recent advances utilize palladium catalysts for constructing the aporphine scaffold. A 2014 protocol involves:

  • Pictet-Spengler Cyclization : N-Tosyl tyramine reacts with 2-bromophenylacetaldehyde in trifluoroacetic acid, forming a THIQ intermediate (55% yield).
  • Intramolecular Arylation : Pd(OAc)₂ catalyzes coupling between the phenol and aryl bromide, generating the tetracyclic core (68% yield).
  • Deprotection and Methylation : Hydrolysis of the tosyl group and reductive amination with formaldehyde yield (+)-armepavine (enantiomeric excess >98%).

This route achieves superior stereocontrol but incurs higher costs due to palladium catalysts.

Critical Analysis of Reaction Conditions

Table 1: Comparison of Synthetic Methods

Method Key Reagents Temperature (°C) Yield (%) Purity (%)
Bischler-Napieralski POCl₃, AcCl 70–90 85–90 95
Electrochemical TBAC, Pd/C −10–25 50–75 95
Pd-Catalyzed Pd(OAc)₂, Formaldehyde 25–80 60–68 98

Solvent Impact : Acetonitrile enhances cyclization kinetics in POCl₃-based routes but poses toxicity concerns. Methanol-water mixtures in electrochemical methods improve solubility but complicate waste management.

Temperature Sensitivity : Pd-catalyzed reactions require precise control (25–80°C) to prevent β-hydride elimination.

Challenges and Optimizations

Enantiomeric Control

Racemic mixtures dominate classical syntheses, necessitating chiral resolution. A 2023 innovation employs Catha edulis oxidoreductases to enantioselectively reduce imine intermediates, achieving 99% ee for (+)-armepavine.

Green Chemistry Approaches

Microwave-assisted POCl₃ cyclization reduces reaction times from 48 to 4 hours while maintaining 88% yield. Ionic liquids (e.g., [BMIM][BF₄]) replace acetonitrile in electrochemical steps, cutting solvent waste by 70%.

Industrial Scale-Up

A pilot plant study (2024) demonstrated continuous flow synthesis using microreactors:

  • Residence Time : 12 minutes vs. 6 hours batch
  • Productivity : 1.2 kg/day vs. 0.3 kg/day batch

Scientific Research Applications

Pharmacological Properties

1. Antifibrotic Effects
Armepavine has demonstrated significant antifibrotic properties in both in vitro and in vivo studies. Research indicates that it can inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrogenesis. In a study involving rats, this compound was shown to reduce collagen deposition and the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1) . The compound's mechanism appears to involve the suppression of inflammatory pathways, notably through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK) .

2. Immunosuppressive Effects
this compound exhibits immunosuppressive effects, particularly on T lymphocytes. This property suggests potential applications in treating autoimmune diseases such as systemic lupus erythematosus and autoimmune crescentic glomerulonephritis . The compound's ability to modulate immune responses could be beneficial in managing conditions characterized by excessive immune activation.

3. Antioxidant and Antimicrobial Activities
Studies have reported that this compound possesses antioxidant properties, contributing to its potential protective effects against oxidative stress-related damage . Additionally, it has been noted for antimicrobial activities, which could be leveraged in developing treatments for infections or conditions exacerbated by microbial pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated using advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Research indicates that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring shortly after dosing . The compound's pharmacokinetics were characterized by a one-compartment model, facilitating further understanding of its bioavailability and distribution within biological systems.

Key Pharmacokinetic Parameters

ParameterValue
Cmax 8.78 ± 7.78 ng/ml
Tmax 0.30 ± 0.11 h
LLOQ 0.5 ng/ml

Case Studies

Case Study 1: Hepatic Fibrosis Model
In a controlled study on rats with bile duct ligation-induced hepatic fibrosis, treatment with this compound resulted in significant reductions in liver enzyme levels (AST and ALT), collagen content, and fibrosis scores compared to control groups . These findings underscore this compound's potential as a therapeutic agent for liver diseases characterized by fibrotic progression.

Case Study 2: Autoimmune Disease Treatment
In a model of systemic lupus erythematosus, this compound administration improved clinical outcomes by reducing autoantibody production and inflammatory cytokine levels. This suggests that this compound may serve as a novel treatment option for managing autoimmune conditions .

Mechanism of Action

Armepavine exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Anti-Inflammatory Effects

  • This compound : Suppresses TNF-α-induced phosphorylation of IκBα, ERK1/2, JNK, and p38, reducing NF-κB nuclear translocation and downstream pro-inflammatory gene expression .
  • Nuciferine : Inhibits NLRP3 inflammasome activation but shows weaker effects on MAPK pathways compared to this compound .
  • Neferine : Modulates TGF-β/Smad signaling, primarily targeting fibrotic pathways rather than acute inflammation .

Lipid-Lowering Activity

  • This compound: Limited direct evidence for lipid-lowering effects; its primary role is immunomodulation .
  • O-Nornuciferine: Reduces cholesterol synthesis via HMG-CoA reductase inhibition, with higher efficacy in hyperlipidemic models .

Anticholinergic Effects

Research Implications and Gaps

  • Structural-Activity Relationship (SAR): The 7-O-methyl group in this compound enhances its binding to NF-κB regulatory proteins compared to non-methylated analogs like coclaurine .
  • Clinical Potential: this compound’s rapid absorption supports its use in acute inflammatory conditions, while slower-absorbing compounds (e.g., pronuciferine) may be better suited for chronic applications .

Biological Activity

Armepavine, a bioactive compound derived from the lotus plant (Nelumbo nucifera), has garnered attention for its diverse biological activities, particularly in immunomodulation and antifibrotic effects. This article delves into the pharmacological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is classified as an aporphine alkaloid with the chemical formula C19H23O3NC_{19}H_{23}O_{3}N. Its structure is significant in understanding its interaction with biological systems and its therapeutic potential.

Immunomodulatory Effects

This compound has been shown to exert immunosuppressive effects on T lymphocytes, which are crucial in autoimmune responses. In studies involving MRL-lpr/lpr mice, which serve as a model for systemic lupus erythematosus (SLE), this compound demonstrated the ability to reduce T cell activation and cytokine production. Specifically, it inhibited the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), key cytokines involved in immune responses .

Case Study: Autoimmune Crescentic Glomerulonephritis (ACGN)

In a study focusing on ACGN, this compound treatment led to a significant reduction in glomerular crescents, improved renal function, and decreased infiltration of T cells and macrophages in the kidneys. These effects were associated with suppressed nuclear factor (NF)-κB activation, indicating a potential mechanism through which this compound exerts its therapeutic effects .

Antifibrotic Activity

This compound has also been investigated for its antifibrotic properties . In vitro studies revealed that it can inhibit the activation of hepatic stellate cells (HSCs) stimulated by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This inhibition was linked to reduced collagen deposition and decreased expression of fibrosis-related genes such as TGFβ1TGF-\beta1 and αSMAα-SMA .

Experimental Findings

ParameterControl GroupThis compound Treatment (10 mg/kg)
Plasma AST LevelsElevatedSignificantly Reduced
Plasma ALT LevelsElevatedSignificantly Reduced
Collagen ContentHighSignificantly Lowered
Fibrosis ScoreHighSignificantly Lowered

These findings suggest that this compound could be a promising candidate for treating liver fibrosis by modulating inflammatory pathways and reducing fibrogenesis .

Anti-HIV Activity

This compound has also shown potential in anti-HIV activity , with an effective concentration (EC50) less than 0.8 µg/ml. This suggests that it may inhibit viral replication or entry into host cells, although further research is needed to elucidate the exact mechanisms involved .

Chemical Reactions Analysis

Chemical Profile of Armepavine

This compound (C₁₉H₂₃NO₃) is characterized by a tetrahydroisoquinoline backbone with methoxy and methyl substituents. Its structure enables participation in reactions such as methylation, rearrangement, and enzymatic modifications, which are critical for its biosynthesis and pharmacological activity .

Key Reaction Data

StepConditionsYield (%)Reference
N-AlkylationCH₃I, acetonitrile, 80°C, 24h95
Stevens RearrangementUV light (254 nm), THF, 25°C, 2h98
Nitrile ReductionH₂, Pd/C, MeOH, 40 psi, 12h71

This route achieves high yields (71–98%) and avoids racemization, making it scalable for alkaloid production .

Enzymatic Pathway

EnzymeSubstrateProductReference
NnCNMT1CoclaurineN-Methylcoclaurine
NnOMT5N-MethylcoclaurineThis compound

Stability and Degradation

This compound demonstrates moderate stability under physiological conditions:

  • Plasma Stability : In pharmacokinetic studies, this compound showed a half-life (t₁/₂) of 4.2 ± 1.8 hours in rat plasma .

  • Thermal Degradation : Decomposes above 200°C, forming demethylated and oxidized byproducts .

Pharmacokinetic Parameters

ParameterValue (Mean ± SD)Reference
Cₘₐₓ (ng/mL)8.78 ± 7.78
AUC₀–∞ (h·ng/mL)32.4 ± 29.1

Functional Modifications

This compound undergoes structural modifications to enhance bioavailability:

  • Glycosylation : Increases water solubility but reduces blood-brain barrier permeability.

  • Acylation : Acetyl derivatives improve metabolic stability in hepatic microsomes .

Research Implications

  • Pharmacology : this compound’s anti-inflammatory and antifibrotic effects are linked to NF-κB and MAPK pathway inhibition .

  • Synthetic Utility : Stevens rearrangement offers a robust route for generating structurally diverse alkaloids .

This compound’s chemical versatility and biological efficacy position it as a promising candidate for therapeutic and synthetic applications. Further studies on its metabolic pathways and derivatives could unlock novel drug development opportunities.

Q & A

Q. What are the primary natural sources of Armepavine, and what validated extraction protocols are recommended for isolating this compound?

this compound is primarily isolated from Nelumbo nucifera (lotus) using solvent extraction methods. Ethanol or methanol-based solvents (70–80% concentration) are commonly employed, followed by column chromatography (e.g., silica gel) for purification. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for validating purity, with UV detection at 280 nm for quantification . Stability during extraction requires storage at 0–6°C to prevent degradation .

Q. What in vitro models are most effective for demonstrating this compound’s anti-inflammatory activity?

Researchers frequently use TNF-α-induced inflammatory models (e.g., RAW 264.7 macrophages) to assess this compound’s inhibition of MAPK and NF-κB pathways. Methodologically, pre-treatment with this compound (10–50 μM) for 1–2 hours before TNF-α stimulation, followed by Western blot analysis for phosphorylated p38 and IκBα, provides reproducible results. Dose-response curves and IC₅₀ calculations are essential to confirm potency .

Q. How is this compound characterized structurally, and what analytical techniques ensure accurate identification?

Structural characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). Key spectral markers include aromatic proton signals at δ 6.5–7.0 ppm (indicative of isoquinoline alkaloids) and a molecular ion peak at m/z 313.39 (C₁₉H₂₃NO₃) via MS. Cross-referencing with databases like PubChem or CAS RN 524-20-9 ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from differences in bioavailability and metabolism. Methodologically, combining radiolabeled this compound (³H or ¹⁴C) with HPLC-MS/MS analysis in plasma/tissue samples helps track absorption and distribution. Phase I metabolism studies in rodents reveal dehydrogenation and hydroxylation pathways, while Phase II involves glucuronidation/sulfation . Adjusting in vitro models to mimic hepatic metabolism (e.g., liver microsomes) improves translational relevance .

Q. What experimental strategies optimize this compound’s stability under varying storage and physiological conditions?

Stability studies should include:

  • Temperature: Compare degradation rates at 0–6°C (recommended storage) vs. 25°C using accelerated stability testing.
  • pH: Assess compound integrity in buffers (pH 2–9) via HPLC-UV.
  • Light exposure: Conduct photostability tests under ICH Q1B guidelines. Data analysis via Arrhenius equation predicts shelf-life, while NMR identifies degradation byproducts .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?

Matrix effects (e.g., plasma proteins) interfere with quantification. Solutions include:

  • Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to remove contaminants.
  • Internal standards: Deuterated this compound (D₃-Armepavine) for MS-based normalization.
  • LC-MS/MS: Multiple reaction monitoring (MRM) transitions (e.g., 314 → 297) enhance specificity. Validation per FDA bioanalytical guidelines ensures precision (CV <15%) .

Q. How do researchers design dose-escalation studies to evaluate this compound’s efficacy-toxicity balance in preclinical models?

Employ a modified Fibonacci sequence for dosing (e.g., 1, 2, 4, 8 mg/kg) in rodents. Monitor biomarkers like ALT/AST (liver toxicity) and IL-6 (efficacy) weekly. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify the therapeutic index. Histopathological analysis of liver/kidney tissues at endpoint is critical .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Armepavine
Reactant of Route 2
Armepavine

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